molecular formula C20H13Br2N3 B4909826 N,2-bis(4-bromophenyl)quinazolin-4-amine

N,2-bis(4-bromophenyl)quinazolin-4-amine

Cat. No.: B4909826
M. Wt: 455.1 g/mol
InChI Key: GQIAKJMEDASQQS-UHFFFAOYSA-N
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Description

N,2-bis(4-bromophenyl)quinazolin-4-amine is a synthetic quinazoline derivative of significant interest in medicinal chemistry and oncology research. Quinazoline-based compounds are extensively investigated as core scaffolds for developing novel anticancer agents due to their ability to interact with critical biological targets . Related compounds in this class have demonstrated promising antiproliferative activities against a diverse panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa, SiHa), and ovarian (A2780) cancers . The mechanism of action for quinazoline derivatives often involves the targeting of non-canonical nucleic acid structures, such as G-quadruplexes (G4) found in guanine-rich promoter regions of key oncogenes (e.g., c-MYC, BCL-2, K-RAS) and in telomeric DNA . By stabilizing these G-quadruplex structures, such molecules can disrupt telomerase activity—an enzyme critical for the immortality of most cancer cells—and inhibit the transcription of oncogenes, leading to the arrest of cancer cell proliferation . This makes this compound a valuable chemical tool for researchers exploring targeted cancer therapies and the biology of G-quadruplexes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,2-bis(4-bromophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br2N3/c21-14-7-5-13(6-8-14)19-24-18-4-2-1-3-17(18)20(25-19)23-16-11-9-15(22)10-12-16/h1-12H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIAKJMEDASQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N,2-bis(4-bromophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N,2-bis(4-bromophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Substituent Variations
  • 6-Bromo-N,4-diphenylquinazolin-2-amine (C₂₀H₁₄BrN₃): Features a phenyl group at the 4-position and bromine at the 6-position.
  • 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine : Synthesized via Suzuki coupling, this compound replaces bromophenyl with a benzodioxolyl group at the 6-position and a thiophene-methylamine group. The electron-rich benzodioxolyl moiety may enhance solubility and kinase inhibition properties .
Antitumor Activity
  • N-(4-Fluorophenyl)-2-(methylthio)quinazolin-4-amine (9c) : Exhibits potent activity against MGC-803 gastric cancer cells (IC₅₀ = 0.18 μM). The methylthio group at the 2-position may improve membrane permeability compared to bromophenyl substituents .
  • N,2-Bis(4-bromophenyl)quinazolin-4-amine : While specific IC₅₀ data are unavailable, bromine’s electron-withdrawing effects likely stabilize interactions with hydrophobic enzyme pockets, similar to kinase inhibitors like Clk1 .
Kinase Inhibition
  • Substituted 6-Arylquinazolin-4-amines : Demonstrated selective inhibition of CDC2-like kinases (Clk). The 6-aryl group’s size and electronics critically influence selectivity; bromophenyl’s bulk may restrict binding to certain kinase isoforms .

Physicochemical and Structural Properties

Crystallography and Intermolecular Interactions
  • 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine : Crystal structures reveal planar quinazoline cores with N–H···N hydrogen bonds and π-π interactions. Bromophenyl groups contribute to dense molecular packing, enhancing thermal stability .

Data Tables

Key Findings and Implications

  • Substituent Effects : Bromine at the 2- and 4-positions enhances lipophilicity and halogen bonding but may reduce solubility. Morpholine or thiophene groups improve water solubility and target selectivity.
  • Synthetic Flexibility : Palladium-catalyzed cross-coupling (e.g., Suzuki) enables versatile aryl introductions, critical for optimizing bioactivity .
  • Structural Insights : Planar quinazoline cores with hydrogen bonding and π-stacking are conserved across derivatives, suggesting shared mechanisms of action .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Reference
Nucleophilic substitution99>95
Microwave coupling58>95

Basic: How is the crystal structure of this compound validated?

Methodological Answer:
X-ray crystallography using SHELXL or SHELXS is standard for structural validation :

  • Data collection : Agilent SuperNova diffractometers with Cu-Kα radiation (λ = 1.54184 Å) are used for high-resolution data.
  • Refinement : Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions (riding model) with Uiso = 1.2×Ueq of parent atoms .
  • Validation metrics : R-factor < 0.08 and wR-factor < 0.25 indicate reliable refinement. For example, the title compound showed R = 0.073 and wR = 0.216 .

Advanced: How do substituent variations (e.g., bromine position) affect biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Bromine at para positions : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., CLK1 inhibition, IC50 < 1 µM) .
  • Methoxy vs. nitro groups : Methoxy substituents improve solubility but reduce P-glycoprotein inhibition (logP reduction by 0.5 units), while nitro groups enhance antibacterial activity via RNA polymerase binding .
  • Comparative assays : Orthogonal assays (e.g., kinase profiling vs. cytotoxicity screens) distinguish target-specific effects from off-target toxicity .

Q. Table 2: Substituent Effects on Activity

SubstituentTargetIC50 (µM)Reference
4-BromophenylCLK1 kinase0.89
4-NitrophenylBacterial RNA polymerase3.4
4-MethoxyphenylP-glycoprotein>10

Advanced: How to resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Methodological Answer:
Contradictions often arise from assay conditions or compound purity. Mitigation strategies include:

  • Standardized assays : Use ATP concentration-matched kinase assays (e.g., Reaction Biology’s HotSpot platform) to minimize variability .
  • Batch validation : LCMS purity >95% (e.g., Agilent 1200 HPLC with diode array detection) ensures compound integrity .
  • Orthogonal validation : Confirm inhibitory activity using cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Docking studies : Use Schrödinger’s Glide or AutoDock Vina with homology-modeled targets (e.g., CLK1 kinase, PDB: 4Z34). Bromophenyl groups align with hydrophobic subpockets in ATP-binding sites .
  • MD simulations : GROMACS or AMBER trajectories (50 ns) assess binding stability (RMSD < 2 Å) and hydrogen bond retention (e.g., quinazoline N1 with kinase hinge region) .
  • Free energy calculations : MM-PBSA/GBSA quantify binding affinities (ΔG < −30 kcal/mol correlates with sub-µM IC50) .

Basic: What spectroscopic techniques confirm structural integrity?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for bromophenyl groups) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+^+ at m/z 475.95 for C20_{20}H14_{14}Br2_{2}N3_{3}) .
  • FTIR : C=N stretching (1600–1650 cm1^{-1}) and N-H bending (1500–1550 cm1^{-1}) confirm quinazoline core .

Advanced: How to optimize crystallization for X-ray studies?

Methodological Answer:

  • Solvent screening : Use vapor diffusion with 1:1 DMSO/ethanol mixtures for needle-shaped crystals .
  • Temperature control : Crystallize at 4°C to slow nucleation and improve crystal size (0.2 × 0.1 × 0.1 mm optimal) .
  • Hydrogen bonding : N-H···N interactions (2.8–3.0 Å) stabilize packing, as seen in dimeric structures .

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